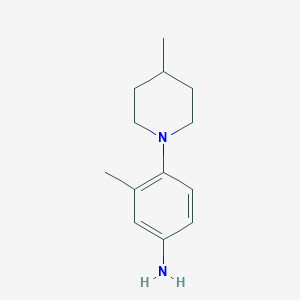![molecular formula C11H17FN2 B1451917 2-[(二乙氨基)甲基]-4-氟苯胺 CAS No. 1153395-75-5](/img/structure/B1451917.png)
2-[(二乙氨基)甲基]-4-氟苯胺
描述
2-[(Diethylamino)methyl]-4-fluoroaniline is a useful research compound. Its molecular formula is C11H17FN2 and its molecular weight is 196.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(Diethylamino)methyl]-4-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(Diethylamino)methyl]-4-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
该化合物已被用于合成与2-羟基乙基甲基丙烯酸酯(HEMA)的无规共聚物。 这些共聚物对测试细菌显示出良好的抗菌活性 。 最低抑菌浓度(MIC)值范围从15.625 µg/mL到>1000 µg/mL .
热敏-pH响应聚合物
“2-[(二乙氨基)甲基]-4-氟苯胺”已被用于合成基于N-异丙基丙烯酰胺的热敏-pH响应聚合物 。 这些聚合物对温度和pH值的改变敏感,使其在传感器和双响应水凝胶的制备中发挥作用 .
共聚物的合成
该化合物已被用于通过光引发合成与2-羟基乙基甲基丙烯酸酯(HEMA)和二乙氨基乙基甲基丙烯酸酯(DEAEM)的共聚物 。 这些共聚物已通过FTIR、HNMR光谱进行了表征,其热性能已通过TGA/DTA分析进行了研究 .
医疗器械的制造
使用“2-[(二乙氨基)甲基]-4-氟苯胺”合成的共聚物具有独特的性质,使其适用于医疗器械的制造和生产 。 它们已被用于纺织品、包装和净化系统的生产 .
抗菌聚合物
含有“2-[(二乙氨基)甲基]-4-氟苯胺”的聚合物具有广谱的抗菌活性 。 这些基团可以与带负电荷的细菌壁相互作用,干扰它们的膜并导致细菌死亡 .
环境功能聚合物的合成
“2-[(二乙氨基)甲基]-4-氟苯胺”已被用于合成环境功能聚合物 。 这些聚合物旨在与当今的技术同步发展,并具有使其随着周围环境变化而改变的特性 .
作用机制
Target of Action
Many compounds with similar structures are known to interact with various receptors or enzymes in the body. The specific targets can vary widely depending on the exact structure and properties of the compound .
Mode of Action
The compound could interact with its target in a number of ways, such as by binding to a receptor and activating or inhibiting its function. The exact mode of action would depend on the specific target and the structure of the compound .
Biochemical Pathways
Once the compound interacts with its target, it could affect various biochemical pathways. For example, it might inhibit an enzyme, blocking a particular metabolic pathway, or it might activate a receptor, triggering a signaling pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine how it is taken up by the body, where it is distributed, how it is metabolized, and how it is excreted. These properties can greatly affect the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell function to the induction of cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
2-[(Diethylamino)methyl]-4-fluoroaniline plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, 2-[(Diethylamino)methyl]-4-fluoroaniline can bind to specific proteins, altering their conformation and activity, thereby affecting cellular processes.
Cellular Effects
The effects of 2-[(Diethylamino)methyl]-4-fluoroaniline on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the phosphorylation of proteins involved in signal transduction pathways, leading to changes in cellular responses . Moreover, 2-[(Diethylamino)methyl]-4-fluoroaniline can alter gene expression patterns, impacting the production of proteins essential for cell survival and function.
Molecular Mechanism
At the molecular level, 2-[(Diethylamino)methyl]-4-fluoroaniline exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. For example, this compound has been shown to inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, 2-[(Diethylamino)methyl]-4-fluoroaniline can modulate gene expression by interacting with transcription factors, thereby affecting the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(Diethylamino)methyl]-4-fluoroaniline can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-[(Diethylamino)methyl]-4-fluoroaniline remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential alterations in cellular processes, which may be attributed to its degradation products.
Dosage Effects in Animal Models
The effects of 2-[(Diethylamino)methyl]-4-fluoroaniline vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular function and promoting metabolic activity . At high doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain dosage level.
Metabolic Pathways
2-[(Diethylamino)methyl]-4-fluoroaniline is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a crucial role in the oxidation of 2-[(Diethylamino)methyl]-4-fluoroaniline, leading to the formation of metabolites that can be further processed by conjugation reactions. These metabolic pathways influence the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of 2-[(Diethylamino)methyl]-4-fluoroaniline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, binding proteins can facilitate its distribution within tissues, influencing its localization and accumulation. The transport and distribution of 2-[(Diethylamino)methyl]-4-fluoroaniline are critical factors that determine its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of 2-[(Diethylamino)methyl]-4-fluoroaniline plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.
属性
IUPAC Name |
2-(diethylaminomethyl)-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2/c1-3-14(4-2)8-9-7-10(12)5-6-11(9)13/h5-7H,3-4,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAASPKLGHIKRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


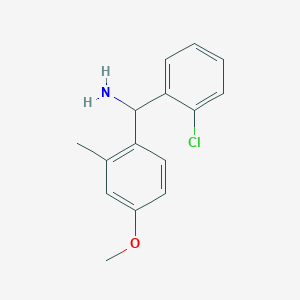
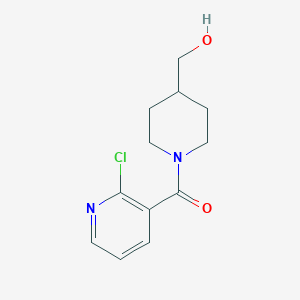
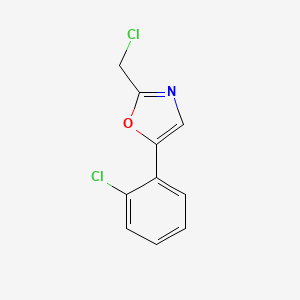
![1-[2-(1H-pyrazol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1451839.png)
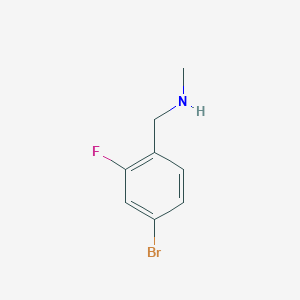
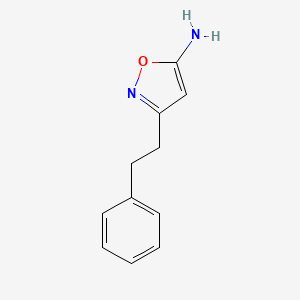
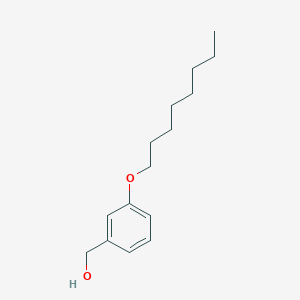
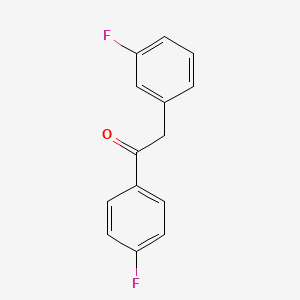
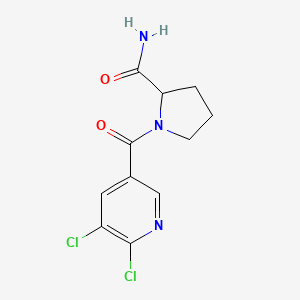
![[2-Chloro-6-(dimethylamino)phenyl]methanol](/img/structure/B1451852.png)
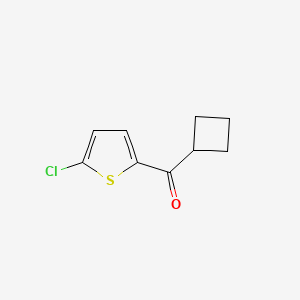
![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B1451854.png)
![N-[4-(piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1451855.png)
